N1-[3-(Methylthio)phenyl]-2-chloroacetamide
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Overview
Description
“N1-[3-(Methylthio)phenyl]-2-chloroacetamide”, also known as MTPCA, is a chemical compound with the molecular formula C9H10ClNOS1. It has gained significant attention in the field of scientific research1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. However, specific synthesis methods for N1-[3-(Methylthio)phenyl]-2-chloroacetamide are not readily available in the search results. Further research may be needed to find detailed synthesis methods.
Molecular Structure Analysis
The molecular structure of N1-[3-(Methylthio)phenyl]-2-chloroacetamide is represented by the linear formula C9H10ClNOS31. The molecular weight of this compound is 215.7 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving N1-[3-(Methylthio)phenyl]-2-chloroacetamide are not readily available in the search results. Further research may be needed to find detailed chemical reactions.Physical And Chemical Properties Analysis
N1-[3-(Methylthio)phenyl]-2-chloroacetamide has a molecular weight of 215.703 g/mol4. The purity of the compound is reported to be 95%4.Scientific Research Applications
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Synthesis and Structural Characterizations
- Field : Organic Chemistry
- Application : This compound is used in the synthesis and structural characterization of organic molecules .
- Methods : The compound is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Results : The optimization procedure of the molecule gives the minimum energy confirmation of the structure. The computed geometrical parameters are compared with experimental data .
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Nonlinear Optical Studies
- Field : Optics
- Application : The compound and its derivatives exhibit significant nonlinear optical (NLO) properties .
- Methods : The NLO properties are investigated using computational methods .
- Results : The compound exhibits significant NLO properties due to their excellent characteristics such as second harmonic generation efficiency, noncentrosymmetric structure and good optical limiting nature with the nanosecond laser pulse .
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Coupling Reagent
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Therapeutic Applications
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which include compounds similar to the one you mentioned, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods : These compounds are synthesized and then tested for their therapeutic properties .
- Results : They have been found to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
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Mass Spectrometry
- Field : Analytical Chemistry
- Application : Compounds similar to “N1-[3-(Methylthio)phenyl]-2-chloroacetamide” can be used in mass spectrometry for the identification and quantification of molecules .
- Methods : The compound is ionized and then separated based on its mass-to-charge ratio .
- Results : The mass spectrum obtained can be used to identify the compound and determine its quantity .
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Chemical Synthesis
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Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which include compounds similar to the one you mentioned, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods : These compounds are synthesized and then tested for their therapeutic properties .
- Results : They have been found to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
-
Mass Spectrometry
- Field : Analytical Chemistry
- Application : Compounds similar to “N1-[3-(Methylthio)phenyl]-2-chloroacetamide” can be used in mass spectrometry for the identification and quantification of molecules .
- Methods : The compound is ionized and then separated based on its mass-to-charge ratio .
- Results : The mass spectrum obtained can be used to identify the compound and determine its quantity .
-
Chemical Synthesis
Safety And Hazards
Future Directions
N1-[3-(Methylthio)phenyl]-2-chloroacetamide has gained significant attention in the field of scientific research1, indicating potential future directions for further study and application of this compound.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-chloro-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJOIYPKBFDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384095 |
Source
|
Record name | 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[3-(Methylthio)phenyl]-2-chloroacetamide | |
CAS RN |
85126-64-3 |
Source
|
Record name | 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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